molecular formula C20H21BrN4O3 B2778786 1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one CAS No. 1903042-67-0

1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one

Cat. No.: B2778786
CAS No.: 1903042-67-0
M. Wt: 445.317
InChI Key: CQRPUWTUSDEQSL-UHFFFAOYSA-N
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Description

The compound "1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one" is a synthetic organic molecule known for its complex structure and potential in various scientific applications. It's an interesting compound due to its diverse functional groups, which impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of "1-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one" typically involves multi-step synthesis:

  • Starting Materials: : Key starting materials include 3-bromopyridine, pyrrolidine, and phenylimidazolidinone.

  • Reaction Steps

    • Step 1: : 3-bromopyridine is reacted with a pyrrolidine derivative under specific conditions to form an intermediate.

    • Step 2: : The intermediate is further reacted with phenylimidazolidinone using coupling agents to achieve the final compound.

Industrial Production Methods: Industrial production scales up the lab synthesis, emphasizing efficiency, yield, and purity. Continuous flow techniques and automated synthesis systems are often employed to enhance productivity and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, usually at the pyrrolidine ring.

  • Reduction: : Reduction of the carbonyl groups can yield alcohol derivatives.

  • Substitution: : Halogen substitution on the bromopyridine moiety is common.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Involves reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution using reagents like sodium azide or thiourea.

Major Products

  • Oxidation yields hydroxylated derivatives.

  • Reduction produces corresponding alcohols.

  • Substitution results in various substituted pyridine derivatives.

Scientific Research Applications

This compound finds use in several fields:

  • Chemistry: : Employed as an intermediate in complex organic synthesis.

  • Biology: : Investigated for its potential as a ligand in biochemical assays.

  • Medicine: : Explored for therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity. Its structural features enable it to bind effectively to target sites, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison and Uniqueness

  • Compared to other pyrrolidine and imidazolidinone derivatives, this compound exhibits enhanced stability and specific reactivity due to its bromopyridine group.

  • Similar compounds include:

    • 1-(2-(3-Hydroxypyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one

    • 1-(2-(3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one

These compounds share similar cores but differ in substituents, impacting their reactivity and application profiles.

Hope you find this comprehensive breakdown useful!

Properties

IUPAC Name

1-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O3/c21-17-7-4-9-22-19(17)28-16-8-10-23(13-16)18(26)14-24-11-12-25(20(24)27)15-5-2-1-3-6-15/h1-7,9,16H,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRPUWTUSDEQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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